2-(Difluoromethoxy)naphthalene-6-boronic acid
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Overview
Description
2-(Difluoromethoxy)naphthalene-6-boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethoxy group and a boronic acid group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki-miyaura coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the reaction .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound can participate, is used to create carbon-carbon bonds, a fundamental process in organic synthesis . The products of these reactions can be involved in various biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
The compound’s stability and reactivity can be inferred from its use in suzuki-miyaura coupling reactions, which require relatively mild and functional group tolerant conditions .
Result of Action
The primary result of the action of 2-(Difluoromethoxy)naphthalene-6-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various molecular and cellular processes depending on the specific structures and functional groups of the resulting compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, including temperature and solvent, can also impact the reaction’s efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of 2-(difluoromethoxy)naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent like tetrahydrofuran and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar borylation reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-6-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a proton source in the presence of a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide are often used as solvents in these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Hydrocarbons: Resulting from protodeboronation.
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-6-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicinal Chemistry:
Material Science: Used in the synthesis of organic materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Methoxynaphthalene-6-boronic acid: Another similar compound with a methoxy group.
Uniqueness
2-(Difluoromethoxy)naphthalene-6-boronic acid is unique due to the presence of the difluoromethoxy group, which can impart different electronic properties compared to methoxy-substituted analogs. This can lead to variations in reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
[6-(difluoromethoxy)naphthalen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF2O3/c13-11(14)17-10-4-2-7-5-9(12(15)16)3-1-8(7)6-10/h1-6,11,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNBNCNQUMIQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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